molecular formula C9H11F3N2O B13025564 (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13025564
M. Wt: 220.19 g/mol
InChI Key: NQXWVAAAXWPKDX-ZETCQYMHSA-N
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Description

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine (CAS: 1391548-67-6) is a chiral ethylenediamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₁F₃N₂O, with a molecular weight of 220.19 g/mol . The compound’s stereochemistry (1R configuration) and electron-withdrawing trifluoromethoxy group confer unique physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2/t7-/m0/s1

InChI Key

NQXWVAAAXWPKDX-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)N)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Features
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine (Target) Ortho (-OCF₃) C₉H₁₁F₃N₂O 220.19 High electron-withdrawing effect; chiral center enhances selectivity
N1-(3-Methoxyphenyl)ethane-1,2-diamine (C9) Meta (-OCH₃) C₉H₁₄N₂O 166.22 Electron-donating methoxy group; reduced steric hindrance
N1-(4-Methoxyphenyl)ethane-1,2-diamine (C10) Para (-OCH₃) C₉H₁₄N₂O 166.22 Enhanced solubility due to para-substitution; potential for planar binding
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine Meta (-OCF₃) C₉H₁₁F₃N₂O 220.19 Similar electronic effects but altered steric profile due to meta-substitution

Key Observations :

  • Electron-withdrawing vs.
  • Substituent position : Ortho-substitution in the target compound introduces steric hindrance, which may reduce rotational freedom compared to meta- or para-substituted analogs .

Fluorinated Analogs

Fluorine-containing analogs exhibit distinct polarity and metabolic stability:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notes
(1R)-1-[6-fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine Ortho (-CF₃), para (-F) C₉H₁₀F₄N₂ 222.18 Increased lipophilicity; dual electron-withdrawing effects
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine Ortho (-F), meta (-CF₃) C₉H₁₀F₄N₂ 222.18 Synergistic electronic effects; potential for enhanced binding

Key Observations :

  • Trifluoromethyl (-CF₃) : Compounds with both -CF₃ and -OCF₃ groups (e.g., CAS 1213027-21-4) show higher metabolic stability due to fluorine’s inertness .
  • Fluorine position : Ortho-fluoro substituents (as in CAS 1213673-61-0) may improve membrane permeability compared to meta-fluoro analogs .

Chiral vs. Racemic Analogs

Chirality significantly impacts pharmacological activity:

Compound Name Configuration Molecular Weight (g/mol) Applications
(1R,2R)-1,2-Di(4-methoxyphenyl)-1,2-diaminoethane (1R,2R) 298.41 Catalyst in asymmetric synthesis
(1R)-1-[4-(methylethyl)phenyl]ethane-1,2-diamine (1R) 178.28 Intermediate in agrochemical synthesis

Key Observations :

  • The target compound’s single chiral center (1R) contrasts with bis-chiral analogs (e.g., (1R,2R)-diaminoethane derivatives), which are often used in enantioselective catalysis .

Biological Activity

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by its unique trifluoromethoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions with various molecular targets, mechanisms of action, and implications in drug development.

  • Molecular Formula : C9H11F3N2O
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 1391548-67-6

The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and binding affinity to biological targets, which can influence its pharmacological properties.

Research indicates that this compound interacts with specific enzymes and receptors within biological systems. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which are critical for various therapeutic effects.

Potential Biological Targets

  • Enzymes : Investigations have shown that this compound may act as an enzyme inhibitor, impacting metabolic pathways.
  • Receptors : The compound's structure suggests potential interactions with neurotransmitter receptors, which could be relevant in treating cognitive disorders.

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

Study Findings
Study 1 Demonstrated anti-tumor properties against various cancer cell lines.
Study 2 Explored its role as a phosphodiesterase inhibitor, enhancing cyclic nucleotide signaling in the brain.
Study 3 Investigated its effects on metabotropic glutamate receptors, suggesting a role in modulating neurotransmitter release.

Case Study 1: Anti-Cancer Activity

A study reported that this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation.

Case Study 2: Cognitive Enhancement

In a preclinical model for cognitive disorders, the compound was shown to enhance memory retention and learning capabilities. This effect was linked to its action on phosphodiesterase enzymes, leading to increased levels of cyclic AMP in neuronal tissues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Unique Features
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamineC9H11F3N2OStereoisomer with potentially different biological activity
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamineC9H11F3N2ODifferent position of trifluoromethoxy group affecting reactivity

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